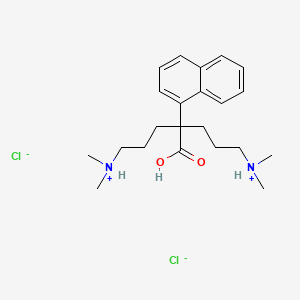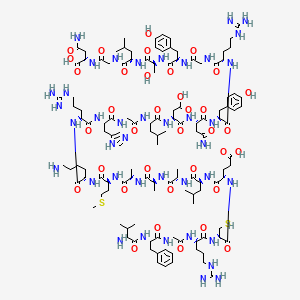![molecular formula C17H17NO4 B13767288 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid CAS No. 75852-44-7](/img/no-structure.png)
2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid is an organic compound with a complex structure that includes an acetamido group, a methoxyphenyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by a series of substitution and coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: This compound shares the methoxyphenyl group but lacks the acetamido and additional phenyl groups.
3,4-Dimethoxyphenylacetic acid: Similar in structure but with two methoxy groups on the phenyl ring.
Uniqueness
2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
| 75852-44-7 | |
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[3-acetamido-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H17NO4/c1-11(19)18-15-8-12(9-17(20)21)7-14(10-15)13-3-5-16(22-2)6-4-13/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
KYXVPXHHLDZSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C2=CC=C(C=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






